molecular formula C17H17NO4S2 B2378803 4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid CAS No. 1259235-29-4

4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid

Cat. No.: B2378803
CAS No.: 1259235-29-4
M. Wt: 363.45
InChI Key: QKBPUJRAOACWIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid is a useful research compound. Its molecular formula is C17H17NO4S2 and its molecular weight is 363.45. The purity is usually 95%.
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Scientific Research Applications

Aldose Reductase Inhibitors with Antioxidant Activity

A study by Alexiou and Demopoulos (2010) explored a series of substituted benzenesulfonamides, closely related to the chemical structure , as aldose reductase inhibitors (ARIs) with antioxidant activity. These compounds were tested for their potential in treating long-term diabetic complications, showing promising inhibitory profiles and potent antioxidant potential (Alexiou & Demopoulos, 2010).

Physicochemical Properties and Complex Formation

Chekanova et al. (2014) investigated the acid-base properties, solubility, and chemical stability of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, demonstrating the importance of these derivatives in forming complexes with metals such as Cu(II), Co(II), and Ni(II). Their work sheds light on the potential use of similar compounds in materials science and coordination chemistry (Chekanova et al., 2014).

Protecting Groups in Organic Synthesis

Petit et al. (2014) reported on the use of the 2-(4-methylphenylsulfonyl)ethenyl group as a protecting group for NH in various organic molecules, indicating the chemical versatility and protective efficacy of similar sulfonamide derivatives in complex organic syntheses (Petit et al., 2014).

Biocatalysis in Drug Metabolism

Zmijewski et al. (2006) explored the application of biocatalysis for producing mammalian metabolites of a biaryl-bis-sulfonamide, demonstrating the role of microbial systems in simulating drug metabolism and providing a tool for the pharmaceutical development of sulfonamide-based drugs (Zmijewski et al., 2006).

Proton Exchange Membranes

Tan et al. (2010) synthesized polybenzimidazoles with sulfophenylsulfonyl pendant groups, highlighting the application of such sulfonamide derivatives in creating proton exchange membranes for fuel cell technologies. This work points to the potential of these compounds in enhancing the efficiency and stability of fuel cells (Tan et al., 2010).

Properties

IUPAC Name

4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S2/c1-12-3-5-13(6-4-12)9-10-24(21,22)18-15-8-7-14(17(19)20)11-16(15)23-2/h3-11,18H,1-2H3,(H,19,20)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBPUJRAOACWIB-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=C(C=C2)C(=O)O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=C(C=C2)C(=O)O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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